An In-depth Technical Guide to Andrastin C from Penicillium
An In-depth Technical Guide to Andrastin C from Penicillium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Andrastin C, a meroterpenoid secondary metabolite produced by various species of the fungus Penicillium. This document delves into the biosynthesis, chemical properties, biological activities, and experimental protocols related to Andrastin C, with a focus on its potential applications in drug discovery and development.
Introduction
Andrastin C is a member of the andrastin family of meroterpenoids, which are hybrid natural products derived from both polyketide and terpenoid biosynthetic pathways. First identified as a protein farnesyltransferase inhibitor, Andrastin C has garnered interest for its potential therapeutic applications, including anticancer and anti-neuroinflammatory activities. This guide synthesizes current knowledge on Andrastin C, providing a technical resource for researchers in the field.
Andrastin C is produced by several species of Penicillium, including Penicillium sp. FO-3929, Penicillium roqueforti, and Penicillium chrysogenum[1][2][3][4]. These fungi are ubiquitous in various environments and are known for their prolific production of a diverse array of secondary metabolites.
Chemical Properties and Structure
Andrastin C is a complex molecule with a characteristic androstane skeleton. Its chemical formula is C28H40O6, and it has a molecular weight of 472.6 g/mol .[2] The structure of Andrastin C features a 17-oxo-5beta,9beta,10alpha,13alpha-androsta-11,15-diene core, substituted with an acetoxy group at the 3beta position, multiple methyl groups, a methoxycarbonyl group, and a hydroxy group.[2] The cyclopentane ring of andrastins exhibits keto-enol tautomerism, which can complicate structural elucidation.[5]
Table 1: Chemical and Physical Properties of Andrastin C
| Property | Value | Reference |
| Molecular Formula | C28H40O6 | [2] |
| Molecular Weight | 472.6 g/mol | [2] |
| IUPAC Name | methyl (3S,5S,8S,9S,10R,13R,14R)-3-acetyloxy-17-hydroxy-4,4,8,10,12,13,16-heptamethyl-15-oxo-2,3,5,6,7,9-hexahydro-1H-cyclopenta[a]phenanthrene-14-carboxylate | [2] |
| PubChem CID | 9982260 | [2] |
Biosynthesis of Andrastin C
The biosynthesis of andrastins involves a mixed polyketide-terpenoid pathway, starting from 5-dimethylorsellinic acid (DMOA) and farnesyl diphosphate (FPP).[6][7] While the complete biosynthetic pathway for Andrastin C has not been fully elucidated, the biosynthesis of the closely related Andrastin A in Penicillium roqueforti and Penicillium chrysogenum is well-characterized and provides a strong model.[8][9]
The biosynthesis is orchestrated by a set of genes organized in a biosynthetic gene cluster (BGC), referred to as the adr cluster.[8][9][10] In P. roqueforti, this cluster spans approximately 29.4 kbp and contains ten essential genes (adrA, adrC, adrD, adrE, adrF, adrG, adrH, adrI, adrJ, and adrK).[10][11]
Andrastin Biosynthetic Pathway
The proposed biosynthetic pathway for andrastins begins with the synthesis of the tetraketide, 3,5-dimethylorsellinic acid (DMOA), and the sesquiterpene, farnesyl pyrophosphate.[5][8] These precursors are then condensed and cyclized to form the characteristic androstane skeleton, followed by a series of enzymatic modifications including oxidations, reductions, and acetylations to yield the final andrastin structures.
References
- 1. Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. I. Producing strain, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Andrastin C | C28H40O6 | CID 9982260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Penicillium chrysogenum - Wikipedia [en.wikipedia.org]
- 4. Penicillium chrysogenum, a Vintage Model with a Cutting-Edge Profile in Biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. II. Structure elucidation and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Andrastin-Type Meroterpenoids from the Marine-Derived Fungus Penicillium sp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Biosynthetic Gene Cluster for Andrastin A in Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Biosynthetic Gene Cluster for Andrastin A in Penicillium roqueforti [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. The Biosynthetic Gene Cluster for Andrastin A in Penicillium roqueforti | Semantic Scholar [semanticscholar.org]
